1-(3-Nitrophenyl)cyclopropanecarboxamide
Description
1-(3-Nitrophenyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group and a 3-nitrophenyl substituent. The nitrophenyl group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, reactivity, and intermolecular interactions. For instance, 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide is synthesized via coupling of a cyclopropane carboxylic acid with an amine under mild conditions (RT, 18 hours) with yields up to 77% . Similar methods could apply to the nitro derivative, substituting bromophenyl precursors with nitrophenyl analogs. The nitro group’s meta-directing nature may also influence regioselectivity in further functionalization reactions compared to halogens (e.g., bromine’s ortho/para-directing effects) .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(3-nitrophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)10(4-5-10)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H2,11,13) |
InChI Key |
MNQJTFDCMDMQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group in 1-(3-Nitrophenyl)cyclopropanecarboxamide likely reduces solubility in polar solvents compared to methoxy or alkylamine-substituted analogs due to decreased hydrogen-bonding capacity .
- Melting points: Bromine and nitro substituents may elevate melting points (e.g., 102°C for the bromo derivative ) compared to non-polar groups, attributable to stronger dipole-dipole interactions.
- Pharmacological activity : Cyclopropylfentanyl’s piperidinyl and phenethyl groups confer potent opioid activity, absent in the nitro compound due to structural dissimilarity .
Hydrogen Bonding and Crystallography
The nitro group’s strong electron-withdrawing nature may alter hydrogen-bonding patterns in crystal structures. For example, 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide forms stable crystals due to N–H···O hydrogen bonds involving the carboxamide and hydroxyimino groups .
Data Tables
Table 1. Substituent Effects on Physical Properties
| Substituent | Electron Effect | Expected Melting Point Trend | Solubility in Polar Solvents |
|---|---|---|---|
| 3-Nitrophenyl | Strong EWG | High | Low |
| 3-Bromophenyl | Moderate EWG | Moderate | Moderate |
| 2-Methoxyphenyl | EDO | Low to moderate | High |
| 6-Chloropyridinyl | Moderate EWG | Moderate | Moderate |
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